Product packaging for 4-(2-Aminopropan-2-yl)aniline(Cat. No.:CAS No. 878196-82-8)

4-(2-Aminopropan-2-yl)aniline

Cat. No.: B1612873
CAS No.: 878196-82-8
M. Wt: 150.22 g/mol
InChI Key: DJKXYDZAXRFXCF-UHFFFAOYSA-N
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Description

4-(2-Aminopropan-2-yl)aniline (CAS 878196-82-8) is a high-purity aromatic amine compound supplied for research applications. With the molecular formula C 9 H 14 N 2 and a molecular weight of 150.22 g/mol, this molecule features both a primary aniline and a geminal diamine group, making it a versatile building block in organic synthesis and medicinal chemistry . This compound is part of a class of chemical structures utilized in advanced research, particularly in the development of novel bioactive molecules. Recent scientific literature highlights that structurally related aniline derivatives serve as key synthetic intermediates in the preparation of N -(heterocyclylphenyl)benzenesulfonamides, which are investigated as potent inhibitors of the Wnt/β-catenin signaling pathway . This pathway is a critical target in oncology research, and its inhibitors show potential as anticancer agents by disrupting protein-protein interactions and inducing cell death in certain cancer cell lines . Researchers value this compound for its utility in constructing complex molecular architectures aimed at addressing unmet medical needs in diseases such as colorectal cancer. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling procedures. The compound has associated hazard statements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B1612873 4-(2-Aminopropan-2-yl)aniline CAS No. 878196-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminopropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXYDZAXRFXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606744
Record name 4-(2-Aminopropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878196-82-8
Record name 4-(2-Aminopropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Aminopropan 2 Yl Aniline and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the 4-(2-aminopropan-2-yl)aniline scaffold can be approached by forming the aniline (B41778) core and subsequently elaborating the side chain, or by constructing the side chain on a pre-functionalized aromatic ring.

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. Classical methods often involve the nitration of an aromatic precursor followed by reduction. youtube.com For instance, an appropriately substituted benzene (B151609) ring can undergo electrophilic aromatic substitution with nitric acid and sulfuric acid to introduce a nitro group. youtube.com This nitro group can then be reduced to a primary aniline using various reagents, such as hydrogen gas with a palladium catalyst or iron in the presence of acetic acid. youtube.com

Contemporary amination strategies offer more direct and versatile routes to anilines. These methods often bypass the need for nitration and reduction. One such approach is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by an amine nucleophile. However, this reaction is generally limited to aromatic systems activated by strong electron-withdrawing groups.

A more general and widely applicable modern method is the direct amination of aryl halides or phenols. organic-chemistry.org For example, phenols can be directly aminated using specialized reagents, providing a versatile route to various anilines. organic-chemistry.org

The construction of the 2-aminopropan-2-yl side chain presents its own set of synthetic challenges. One common strategy involves the Friedel-Crafts acylation of a protected aniline or a suitable aromatic precursor with an acetylating agent to introduce a ketone. This ketone can then be converted to the desired diamine through a variety of methods, including reductive amination.

Alternatively, the side chain can be built up through alkylation reactions. For instance, a protected p-aminobenzyl cyanide could be doubly alkylated at the benzylic position with methyl iodide, followed by reduction of the nitrile and deprotection to yield the target molecule.

Another approach involves the use of organometallic reagents. A protected p-bromoaniline could be converted to its corresponding Grignard or organolithium reagent, which could then react with a suitable electrophile, such as a protected acetone imine, to form the carbon skeleton of the side chain. Subsequent functional group manipulations would then be required to install the amino groups.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex anilines has greatly benefited from the development of advanced catalytic systems.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. nih.govbeilstein-journals.org The Buchwald-Hartwig amination, which utilizes palladium catalysts with specialized phosphine ligands, is a powerful tool for the synthesis of anilines from aryl halides and amines. beilstein-journals.org This reaction is known for its broad substrate scope and tolerance of various functional groups. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the formation of C-N bonds, particularly in industrial settings. nih.gov

These methods could be applied to the synthesis of this compound by coupling a protected version of the 2-aminopropan-2-yl side chain with a suitable p-substituted aryl halide or triflate. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Table 1: Comparison of Common Transition-Metal-Catalyzed Amination Reactions

ReactionMetal CatalystTypical SubstratesKey Advantages
Buchwald-Hartwig AminationPalladiumAryl halides/triflates, aminesBroad substrate scope, high functional group tolerance
Ullmann CondensationCopperAryl halides, aminesLower cost of catalyst, suitable for large-scale synthesis
Chan-Lam CouplingCopperAryl boronic acids, aminesMild reaction conditions

Photoredox catalysis has emerged as a powerful and sustainable approach for organic synthesis, utilizing visible light to drive chemical reactions. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of aniline derivatives through various C-H amination and cross-coupling strategies. researchgate.net For instance, photoredox catalysis can enable the direct coupling of unfunctionalized amines with aromatic compounds, offering a highly atom-economical route to anilines. researchgate.net

While the direct application to this compound may require further research, the principles of photoredox catalysis offer exciting possibilities for the development of novel and more efficient synthetic routes to this and related compounds. acs.org The ability to use light as a traceless reagent can lead to milder reaction conditions and unique reactivity patterns that are not accessible through traditional thermal methods. chemistryworld.com

Green Chemistry Principles in Synthetic Development

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgspecchemonline.comyoutube.com The synthesis of anilines, which has traditionally involved harsh reagents and conditions, is an area where green chemistry can have a significant impact. ijtsrd.comtandfonline.com

For the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic methods, such as the transition-metal-mediated and photoredox-catalyzed reactions discussed above, is inherently greener than stoichiometric approaches as it reduces waste. The selection of solvents is another critical aspect. The use of water or other environmentally benign solvents in place of volatile organic compounds is highly desirable. tandfonline.com

Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key tenet of green chemistry. This can be achieved by favoring addition reactions over substitution or elimination reactions. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.

Researchers at the University of Glasgow have developed a more environmentally friendly method for creating anilines at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This electrocatalytic reduction of nitroarenes to anilines could significantly reduce the environmental impact of aniline production if powered by renewable energy sources. specchemonline.com

Table 2: Application of Green Chemistry Principles in Aniline Synthesis

Green Chemistry PrincipleApplication in Aniline Synthesis
Prevention Designing syntheses to minimize waste.
Atom Economy Utilizing reactions that incorporate most of the starting materials into the final product.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing or avoiding the use of auxiliary substances like solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Using renewable rather than depleting raw materials.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.

Optimization of Reaction Parameters and Process Efficiency

The synthesis of aromatic amines such as this compound often proceeds through the reduction of a corresponding nitroaromatic precursor. The efficiency of this transformation is highly dependent on the careful optimization of several key reaction parameters. Catalytic hydrogenation is a prevalent method, and its success hinges on the selection of an appropriate catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Selection and Loading: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of nitro groups. The loading of the precious metal on the support material can influence the reaction rate and efficiency. Studies on the hydrogenation of nitrobenzene to aniline have shown that optimizing the palladium loading can significantly impact the yield and selectivity. For instance, in a continuous-flow hydrogenation system, a 5% Pd loading on a silica-based support (SBA-15) was found to be effective.

Solvent Effects: The solvent system plays a crucial role in the solubility of reactants and intermediates, as well as in the activity of the catalyst. Polar protic solvents like methanol and ethanol are often favored for the hydrogenation of nitroarenes. Optimization studies for the synthesis of aniline have demonstrated that a mixture of methanol and water can be a highly effective solvent system.

Temperature and Pressure: Both temperature and hydrogen pressure are key parameters that need to be fine-tuned. Increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions and catalyst degradation. Similarly, while higher hydrogen pressure can enhance the rate of hydrogenation, it is essential to operate within safe pressure limits and to find a pressure that provides optimal results without unnecessary energy consumption. For the hydrogenation of nitrobenzene, temperatures in the range of 40-70°C and a hydrogen pressure of 1.0 MPa have been shown to be effective.

Below is a data table illustrating the optimization of reaction parameters for a generic nitroarene hydrogenation, which is a key step in the synthesis of compounds like this compound.

Table 1: Optimization of Reaction Parameters for Nitroarene Hydrogenation

Entry Catalyst Solvent Temperature (°C) Pressure (MPa) Time (h) Yield (%)
1 5% Pd/C Ethanol 25 1 12 85
2 10% Pd/C Ethanol 25 1 6 92
3 5% Pd/C Methanol 40 1 8 95
4 5% Pd/C Methanol/Water 50 1 4 98

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities suitable for extensive research necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat and Mass Transfer: Catalytic hydrogenations are often highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent thermal runaways and the formation of undesired byproducts. The choice of reactor and agitation system must be adequate to ensure uniform temperature distribution. Similarly, efficient mass transfer, particularly of hydrogen gas into the liquid phase, is vital for maintaining a consistent reaction rate. Inadequate mixing can lead to localized hydrogen starvation, slowing down the reaction and potentially leading to the accumulation of hazardous intermediates like hydroxylamines.

Catalyst Handling and Recovery: At a larger scale, the handling of pyrophoric catalysts like Raney Nickel or dry Pd/C requires stringent safety protocols. The catalyst-to-substrate ratio may need to be re-optimized for cost-effectiveness and to manage the exotherm. Efficient catalyst recovery and recycling become more important from both an economic and environmental perspective. Filtration or centrifugation are common methods for catalyst removal, and the process must be designed to minimize catalyst deactivation and loss.

Purification of the Final Product: The purification strategy may need to be adapted for larger quantities. While chromatography might be suitable for small-scale purification, techniques like distillation or crystallization are often more practical and scalable for producing multi-gram to kilogram quantities of the target compound for research purposes. The choice of crystallization solvent and the cooling profile are critical parameters to optimize for achieving high purity and yield.

Process Safety: A thorough safety assessment is paramount before scaling up any chemical synthesis. This includes understanding the thermal stability of all reactants, intermediates, and the final product, as well as identifying potential hazards associated with the reaction, such as the flammability of solvents and hydrogen gas.

The following table outlines key considerations when scaling up the synthesis of an aromatic amine for research purposes.

Table 2: Scale-Up Considerations for Aromatic Amine Synthesis

Parameter Laboratory Scale (mg-g) Research Scale-Up (g-kg) Key Considerations
Reactor Round-bottom flask Jacketed glass reactor, Hydrogenator Heat transfer, pressure rating, material compatibility
Agitation Magnetic stirrer Overhead mechanical stirrer Efficient mixing, gas dispersion, prevention of catalyst settling
Temperature Control Heating mantle, oil bath Circulating fluid in reactor jacket Precise control, prevention of hotspots, efficient heat removal
Catalyst Loading Typically higher ratio Optimized for cost and activity Minimizing cost, managing exotherm, ensuring complete reaction
Purification Column chromatography Crystallization, Distillation Scalability, solvent usage, efficiency of impurity removal

| Safety | Standard lab practices | Hazard analysis, engineered safety controls | Management of exotherms, handling of flammable materials, pressure relief |

Spectroscopic and Structural Elucidation of 4 2 Aminopropan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(2-aminopropan-2-yl)aniline, ¹H NMR, ¹³C NMR, and advanced 2D NMR methods each offer specific and complementary data for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The aromatic region would feature a characteristic AA'BB' splitting pattern typical of para-substituted benzene (B151609) rings. The protons ortho to the amino group (H-2/H-6) are expected to appear as a doublet at a lower chemical shift due to the electron-donating nature of the amine, while the protons meta to the amino group (H-3/H-5) would appear as a doublet at a slightly higher chemical shift. compoundchem.comchemistryconnected.com

The aliphatic portion of the molecule would produce two singlets. The six protons of the two equivalent methyl groups are expected to generate a sharp singlet, as they are attached to a quaternary carbon and have no adjacent protons to couple with. The protons of the primary amino groups (both the aniline (B41778) -NH₂ and the propanamine -NH₂) would each appear as broad singlets. Their chemical shifts can be variable and are influenced by solvent, concentration, and temperature due to proton exchange. chemistryconnected.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (H-2, H-6) 6.6 - 6.8 Doublet 2H
Aromatic (H-3, H-5) 7.0 - 7.2 Doublet 2H
Methyl (-C(CH ₃)₂) ~1.3 Singlet 6H
Aniline Amine (Ar-NH ₂) 3.5 - 4.5 Broad Singlet 2H
Propane Amine (-C-NH ₂) 1.5 - 2.5 Broad Singlet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

A proton-decoupled ¹³C NMR spectrum for this compound is expected to show six signals, corresponding to the six unique carbon environments. Aromatic carbons typically resonate between 110-150 ppm. libretexts.orgcompoundchem.com The carbon atom attached to the aniline nitrogen (C-1) would be the most deshielded of the ring carbons, appearing furthest downfield. The quaternary carbon (C-4) attached to the aminopropan-2-yl group would also be significantly downfield. The two pairs of equivalent aromatic methine carbons (C-2/C-6 and C-3/C-5) would give two distinct signals. researchgate.net

In the aliphatic region, the quaternary carbon of the propan-2-yl group is expected around 50-60 ppm, while the two equivalent methyl carbons would appear further upfield. bhu.ac.inlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (C -1) ~145
Aromatic (C -4) ~138
Aromatic (C -3, C -5) ~129
Aromatic (C -2, C -6) ~115
Quaternary (-C (CH₃)₂) ~55
Methyl (-C(C H₃)₂) ~28

Advanced Two-Dimensional NMR Techniques

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and establishing connectivity between different parts of the molecule. youtube.comyoutube.com

Correlation Spectroscopy (COSY): A H-H COSY experiment would show cross-peaks between scalar-coupled protons. researchgate.netmdpi.com For this molecule, a clear correlation would be observed between the ortho aromatic protons (H-2/H-6) and the meta aromatic protons (H-3/H-5), confirming their adjacent positions on the benzene ring. No other correlations are expected due to the presence of quaternary carbons and heteroatoms separating the other proton groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). researchgate.net It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (H-2/H-6 with C-2/C-6 and H-3/H-5 with C-3/C-5) and the methyl proton singlet to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (two- or three-bond C-H couplings) and piecing the molecular fragments together. mdpi.com Key correlations would include:

A cross-peak between the methyl protons and the quaternary aromatic carbon (C-4), confirming the attachment of the aminopropan-2-yl group to the ring.

Correlations from the methyl protons to the aliphatic quaternary carbon.

Correlations from the aromatic protons (H-2/H-6 and H-3/H-5) to neighboring carbons, further solidifying the substitution pattern.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of light (Raman), which correspond to the vibrational modes of specific bonds. researchgate.net

The FTIR and Raman spectra of this compound would be characterized by absorptions corresponding to the two primary amine groups, the aromatic ring, and the alkyl framework. scirp.orgias.ac.in

N-H Stretching: Two distinct primary amine groups (-NH₂) are present. The aniline amine N-H bonds typically show symmetric and asymmetric stretching vibrations in the 3350-3450 cm⁻¹ region. The aliphatic amine N-H stretches are expected at slightly lower wavenumbers, around 3300-3400 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine groups gives rise to a characteristic band around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretch is expected around 1250-1350 cm⁻¹, while the aliphatic C-N stretch is typically weaker and found between 1000-1200 cm⁻¹. mdpi.com

Out-of-Plane Bending: A strong absorption band in the 800-850 cm⁻¹ range is highly characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected FTIR Intensity Expected Raman Intensity
N-H Stretch (Aromatic Amine) 3350 - 3450 Medium-Strong Weak
N-H Stretch (Aliphatic Amine) 3300 - 3400 Medium-Strong Weak
C-H Stretch (Aromatic) 3000 - 3100 Medium Strong
C-H Stretch (Aliphatic) 2850 - 2970 Medium-Strong Medium
N-H Bend (Amine Scissor) 1600 - 1650 Strong Weak
C=C Stretch (Aromatic Ring) 1450 - 1600 Medium-Strong Strong
C-N Stretch (Aromatic) 1250 - 1350 Strong Medium
C-H Out-of-Plane Bend (para) 800 - 850 Strong Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₄N₂), the molecular weight is 150.23 g/mol .

The mass spectrum would exhibit a molecular ion peak (M⁺˙) at m/z = 150. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this structure. jove.comjove.com

The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations or resonance-stabilized ions. The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. jove.comyoutube.comlibretexts.org

Base Peak: The most likely fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group via alpha-cleavage. This results in a highly stable, resonance-stabilized ion at m/z 135 ([M-15]⁺). This fragment is expected to be the base peak (the most abundant ion). docbrown.info

Other Fragments: Loss of the entire isopropylamine moiety is less likely. Fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 77, though this is typically of lower intensity in substituted anilines where side-chain fragmentation dominates.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula Notes
150 [M]⁺˙ [C₉H₁₄N₂]⁺˙ Molecular Ion
135 [M - CH₃]⁺ [C₈H₁₁N₂]⁺ Base Peak, from α-cleavage
77 [C₆H₅]⁺ [C₆H₅]⁺ Phenyl cation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation. The primary chromophore in this compound is the aniline system.

Aniline itself typically displays two absorption bands in a non-polar solvent. researchgate.netajrsp.com

A strong primary band (π → π* transition of the benzene ring) around 230 nm.

A weaker secondary band (related to the interaction of the nitrogen lone pair with the π-system) around 280 nm.

The presence of an electron-donating alkyl group at the para position is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted aniline. The solvent environment significantly impacts the spectrum; polar solvents can interact with the lone pair on the nitrogen, affecting the electronic transitions. In acidic solutions, protonation of the amino group to form an anilinium ion (-NH₃⁺) would remove the lone pair's interaction with the ring, causing a hypsochromic (blue) shift, and the spectrum would more closely resemble that of an alkylbenzene. ajrsp.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Predicted λₘₐₓ (nm)
π → π* (Primary Band) ~235 - 245
n → π* (Secondary Band) ~285 - 295

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental X-ray diffraction data for this compound. While the techniques of single-crystal and powder XRD are fundamental in determining the solid-state structure of chemical compounds, it appears that detailed crystallographic studies for this particular molecule have not been published in publicly available resources.

Single-Crystal X-ray Crystallography for Molecular Geometry and Packing

No single-crystal X-ray crystallography data for this compound could be located. This technique would typically provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice, as well as insights into intermolecular interactions such as hydrogen bonding. Without experimental data, a definitive description of its molecular geometry and packing in the solid state is not possible.

Powder X-ray Diffraction for Polymorphism and Phase Identification

There is no published powder X-ray diffraction (PXRD) data for this compound. PXRD is a key analytical method for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. The absence of this data means that the phase purity of synthesized batches cannot be confirmed by this method, and no information is available on potential different crystalline forms of the compound.

Elemental Analysis (CHN) for Purity and Compositional Verification

Specific experimental results from CHN (Carbon, Hydrogen, Nitrogen) elemental analysis for this compound are not reported in the available scientific literature. This analytical technique is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. The theoretical elemental composition of this compound (C₉H₁₄N₂) is presented below.

ElementSymbolTheoretical Percentage (%)
CarbonC71.96
HydrogenH9.39
NitrogenN18.65

This table presents the calculated theoretical values. Experimental data to confirm these values for a synthesized sample of this compound is not available in the reviewed literature.

Thermal Analysis Techniques for Characterization of Stability

No experimental data from thermal analysis techniques, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound could be found in the public domain. TGA is used to determine the thermal stability of a compound and its decomposition profile, while DSC is employed to identify phase transitions such as melting and glass transitions. Without this data, the thermal stability and phase behavior of this compound as a function of temperature remain uncharacterized.

Chemical Reactivity and Derivatization Studies of 4 2 Aminopropan 2 Yl Aniline

Functional Group Interconversions and Modifications of Amino Groups

The presence of two primary amino groups, one aromatic and one aliphatic, on 4-(2-aminopropan-2-yl)aniline allows for a range of functional group interconversions and modifications. These reactions are crucial for altering the molecule's properties or for preparing it for subsequent synthetic steps.

One of the most significant reactions of the aromatic primary amine is diazotization . This process involves treating the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. icrc.ac.irresearchgate.net This intermediate is highly versatile and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows the amino group to be replaced with groups such as -OH, -CN, -X (halogens), and -H. The diazotization of anilines can be performed efficiently using various methods, including grinding with p-toluenesulfonic acid and sodium nitrite for a more environmentally friendly approach. icrc.ac.ir

Another common modification is acylation , where the amino groups react with acylating agents like acetic anhydride or acyl chlorides. This reaction converts the amine into an amide. Acylation of the aromatic amine is a standard strategy to reduce its activating effect in electrophilic aromatic substitution, thereby preventing polysubstitution and allowing for more controlled reactions. youtube.com

The amino groups can also undergo alkylation and sulfonylation , further expanding the range of accessible derivatives. These modifications can alter the electronic properties and steric environment of the molecule, influencing its reactivity and biological activity.

Table 1: Potential Functional Group Interconversions of the Aromatic Amino Group

Reagent(s)Product Functional GroupReaction Name
NaNO₂, HCl (0-5 °C)-N₂⁺Cl⁻ (Diazonium salt)Diazotization
CuCl/HCl-ClSandmeyer
CuBr/HBr-BrSandmeyer
CuCN/KCN-CNSandmeyer
KI-I
H₂O, Δ-OH
H₃PO₂-HDeamination
Acetic Anhydride-NHCOCH₃Acetylation

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating nature of the amino group (-NH₂). wikipedia.orgmasterorganicchemistry.com This group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the 2-aminopropan-2-yl group, substitution is expected to occur at the two equivalent ortho positions.

Halogenation : Direct bromination of anilines with bromine water typically leads to polysubstitution, yielding the 2,4,6-tribromo derivative. youtube.com For this compound, this would result in the dibrominated product at the positions ortho to the amino group. To achieve selective monobromination, two strategies can be employed:

Protection of the amino group : Converting the amine to an amide (e.g., acetanilide) moderates its activating effect and increases steric hindrance, favoring para substitution. youtube.com In this specific molecule, this would still direct to the ortho positions, but with potentially greater control.

Modern catalytic methods : Recent advancements include palladium-catalyzed meta-C–H bromination, which can override the inherent ortho, para directing effect of the amino group, although this is a specialized reaction. rsc.org

Nitration : Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product. masterorganicchemistry.com This is because the strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. To achieve controlled nitration at the ortho positions, the amino group is typically protected by acetylation first.

Sulfonation : The reaction with fuming sulfuric acid leads to the formation of aminobenzenesulfonic acids. This reaction is also subject to the directing effects of the amino group.

Friedel-Crafts Reactions : Aniline itself does not typically undergo Friedel-Crafts alkylation or acylation. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. youtube.com

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. advancechemjournal.comjetir.org This reaction is a cornerstone of organic synthesis. This compound, possessing two primary amine groups, can react with carbonyl compounds. The aromatic amine is generally less basic and less nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. However, under appropriate conditions, either or both amino groups can react.

The formation of a Schiff base involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. jetir.org The reaction is typically catalyzed by a small amount of acid. advancechemjournal.com These Schiff bases are valuable intermediates and are widely studied for their biological activities and as ligands in coordination chemistry. jetir.orgunsri.ac.id

Table 2: Representative Schiff Base Formation Reactions

Carbonyl CompoundExpected Schiff Base Product (Reacting with Aromatic Amine)
BenzaldehydeN-benzylidene-4-(2-aminopropan-2-yl)aniline
Salicylaldehyde2-(((4-(2-aminopropan-2-yl)phenyl)imino)methyl)phenol
AcetoneN-isopropylidene-4-(2-aminopropan-2-yl)aniline
CinnamaldehydeN-cinnamylidene-4-(2-aminopropan-2-yl)aniline

Cyclization Reactions for the Synthesis of Heterocyclic Compounds

Aniline derivatives are key starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. mdpi.com this compound can serve as a versatile building block in various cyclization reactions.

For example, it can participate in multi-component reactions to build complex heterocyclic systems. Three-component reactions involving an aniline, a 1,3-dicarbonyl compound, and another component like acetone can lead to the formation of substituted anilines or quinolines. nih.gov The aniline nitrogen acts as a nucleophile, initiating a cascade of reactions that culminates in the formation of a new ring system.

Furthermore, the Schiff bases derived from this compound can themselves be precursors for heterocyclic synthesis. For instance, imines can undergo cyclization reactions to form dihydroquinolines or other related structures. The specific outcome of these reactions depends heavily on the chosen reagents and reaction conditions, offering a pathway to a diverse library of heterocyclic molecules. nih.gov

Nucleophilic Reactions with Electrophilic Centers

The defining characteristic of amines is the lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. Both the aromatic and aliphatic amino groups in this compound can act as nucleophiles, attacking electron-deficient centers.

Common reactions include:

Acylation : As mentioned previously, the reaction with acyl chlorides or anhydrides is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon.

Alkylation : Amines can react with alkyl halides in a nucleophilic substitution reaction (Sₙ2) to form secondary, tertiary amines, and eventually quaternary ammonium salts. The relative reactivity of the two amino groups would depend on steric hindrance and basicity.

Michael Addition : Amines can act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the aromatic amine is lower than that of the aliphatic amine, suggesting that reactions could potentially be controlled to occur selectively at the more reactive aliphatic amine center under carefully controlled conditions.

Formation of Metal Complexes and Coordination Chemistry Investigations

Schiff bases derived from anilines are particularly important as ligands in coordination chemistry. jetir.orgunsri.ac.id The imine nitrogen (-C=N-) provides an excellent coordination site for metal ions. If the aldehyde or ketone used for the Schiff base formation contains another donor group (e.g., a hydroxyl group in salicylaldehyde), the resulting ligand can be bidentate or polydentate.

A Schiff base formed from this compound and salicylaldehyde, for instance, could coordinate to a metal center through the imine nitrogen and the phenolic oxygen. The unreacted amino group on the scaffold could also potentially coordinate to the same or another metal center, leading to the formation of mononuclear or polynuclear complexes. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents. ekb.eguobaghdad.edu.iq

Table 3: Potential Metal Ion Coordination

Metal IonPotential GeometryDonor Atoms from Ligand
Cu(II)Square Planar, TetrahedralN (imine), O (phenolic), N (amino)
Ni(II)Square Planar, OctahedralN (imine), O (phenolic), N (amino)
Co(II)Tetrahedral, OctahedralN (imine), O (phenolic), N (amino)
Zn(II)TetrahedralN (imine), O (phenolic), N (amino)
Pd(II)Square PlanarN (imine), O (phenolic), N (amino)

Computational Chemistry and Theoretical Investigations of 4 2 Aminopropan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, orbital energies, and reactivity of 4-(2-aminopropan-2-yl)aniline.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine a range of molecular properties. researchgate.net

Key properties that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge and are crucial for predicting intermolecular interactions.

Thermodynamic Parameters: Enthalpy, entropy, and Gibbs free energy can be computed to understand the stability of the molecule. researchgate.net

Table 1: Predicted Molecular Properties of this compound based on DFT Calculations for Similar Anilines

Property Predicted Value/Characteristic Significance
Optimized Geometry Pyramidal nitrogen in the amino groups, potential for intramolecular hydrogen bonding. Influences crystal packing and reactivity.
Dipole Moment Non-zero value, indicating a polar molecule. Affects solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Negative potential around the nitrogen atoms, positive potential around the amine hydrogens. Predicts sites for electrophilic and nucleophilic attack.
HOMO-LUMO Energy Gap A moderate energy gap, characteristic of aromatic amines. Relates to chemical reactivity and electronic transitions.

Molecular Orbital Theory Applications for Reactivity Predictions

Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity.

HOMO: The energy and location of the HOMO indicate the ability to donate electrons. For anilines, the HOMO is typically localized on the aromatic ring and the amino group, making these sites susceptible to electrophilic attack. umn.edu

LUMO: The energy and location of the LUMO indicate the ability to accept electrons. The LUMO is generally distributed over the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations would reveal:

Conformational Flexibility: Analysis of the rotational freedom around the C-C and C-N single bonds, particularly concerning the 2-aminopropan-2-yl substituent. This helps in understanding the different shapes the molecule can adopt in various environments.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water) to observe how solvent molecules arrange around the solute and influence its conformation and interactions.

Interactions with other molecules: MD simulations are crucial for studying how this compound might interact with other molecules, such as biological macromolecules or other components in a material. acs.orgrsc.org

Prediction and Validation of Spectroscopic Data

Computational methods are powerful tools for predicting and helping to interpret experimental spectroscopic data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. materialsciencejournal.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups (e.g., N-H stretching, C-N stretching, aromatic C-H bending). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
FT-IR N-H stretching vibrations (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C-N stretching, and aromatic ring vibrations.
¹H NMR Distinct signals for aromatic protons, amine protons, and methyl protons.
¹³C NMR Signals for aromatic carbons, the quaternary carbon, and methyl carbons.
UV-Vis Absorption bands in the UV region characteristic of aniline (B41778) derivatives, corresponding to π-π* transitions.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The functional groups in this compound—two amino groups and an aromatic ring—are capable of forming various intermolecular interactions that can lead to the formation of supramolecular assemblies.

Hydrogen Bonding: The primary amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of strong intermolecular hydrogen bonds (N-H···N). nih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align.

C-H···π Interactions: The methyl hydrogens or aromatic C-H bonds can interact with the π-system of an adjacent molecule.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. nih.gov Understanding these interactions is crucial for crystal engineering and designing materials with specific properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, studies on similar anilines have computationally explored their reactions with radicals or their role in catalytic cycles. mdpi.comnih.govnih.gov

For a potential reaction, computational chemists would:

Propose a reaction pathway: Identify the reactants, transition states, intermediates, and products.

Calculate activation energies: Determine the energy barriers for each step of the reaction using methods like DFT. The transition state is located and its structure and energy are calculated.

This approach provides a molecular-level understanding of how this compound is likely to behave in chemical transformations.

Advanced Applications in Chemical Research and Drug Discovery Centered on 4 2 Aminopropan 2 Yl Aniline

Role as a Privileged Building Block in Complex Molecule Synthesis

In the field of synthetic chemistry, 4-(2-Aminopropan-2-yl)aniline is recognized as a privileged building block. This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the creation of novel bioactive compounds. researchgate.net

Scaffold for the Construction of Diverse Chemical Libraries

The structure of this compound is ideally suited for the construction of diverse chemical libraries. These libraries, which are collections of structurally related compounds, are essential tools in high-throughput screening and drug discovery. The presence of both an aniline (B41778) moiety and a gem-dimethyl group provides multiple points for chemical modification, allowing for the generation of a vast array of derivatives. This diversity-oriented synthesis approach enables the exploration of a broad chemical space to identify molecules with desired biological activities. nih.govchemrxiv.org The development of such libraries is crucial for identifying new hit and lead compounds in medicinal chemistry. nih.gov

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic systems are of paramount importance in medicinal chemistry, as they form the core structure of a vast number of pharmaceuticals. nih.govmdpi.com this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. arabjchem.org The primary amine group on the aniline ring can readily participate in cyclization reactions to form a variety of heterocyclic rings. acs.org These heterocyclic systems are integral to the development of new drugs and play a significant role in the chemical sciences. nih.gov

Contributions to Medicinal Chemistry Research and Drug Design

The application of this compound extends significantly into medicinal chemistry research and drug design, where its structural attributes are leveraged to create novel therapeutic agents.

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives from this compound is a key area of research. uni-saarland.de By modifying its structure, chemists can design and create new molecules with specific biological activities. This process often involves the introduction of various functional groups to enhance the compound's interaction with biological targets. The resulting derivatives are then evaluated for their potential as therapeutic agents.

Evaluation as a Component of Potential Therapeutic Agents (e.g., anti-cancer, anti-diabetic, anti-microbial)

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-cancer, anti-diabetic, and anti-microbial agents.

Anti-cancer: Research has explored the anti-cancer potential of various heterocyclic compounds derived from structures similar to this compound. mdpi.commdpi.comnih.govresearchgate.netmdpi.com These compounds are often designed to target specific pathways involved in cancer cell proliferation and survival. nih.gov

Anti-diabetic: The synthesis of novel compounds with potential anti-diabetic properties is an active area of research.

Anti-microbial: The growing threat of antimicrobial resistance has spurred the search for new antimicrobial agents. mdpi.com Derivatives of this compound are being explored for their potential to combat drug-resistant bacteria and fungi. nih.govnih.gov

Table 1: Investigated Therapeutic Applications of this compound Derivatives

Therapeutic AreaResearch Focus
Anti-cancer Development of novel compounds targeting cancer cell lines. mdpi.commdpi.com
Anti-diabetic Synthesis of potential new agents for diabetes management.
Anti-microbial Exploration of derivatives to combat resistant bacteria and fungi. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.gov These studies involve systematically altering the structure of a lead compound and evaluating the effect of these changes on its biological activity. For analogues of this compound, SAR studies help to identify the key structural features responsible for their therapeutic effects. researchgate.netrsc.org This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. By understanding the SAR, researchers can rationally design more effective and safer therapeutic agents.

Investigation of Biotransformation Pathways and Metabolic Stability

While specific metabolic studies on this compound are not extensively documented, its biotransformation pathways can be predicted based on the well-established metabolism of its core structures: aniline and cumene. The metabolic fate of the compound is likely governed by two main processes: modification of the aniline ring and its amino group, and oxidation of the alkyl side chain.

The aniline moiety is susceptible to several metabolic transformations. In humans, aniline is primarily metabolized to N-acetyl-4-aminophenol (paracetamol), indicating that N-acetylation followed by aromatic hydroxylation are major pathways nih.gov. The free aniline can also undergo direct ring hydroxylation. These reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver researchgate.netresearchgate.netepa.gov.

The 2-aminopropan-2-yl side chain is structurally related to cumene (isopropylbenzene). The metabolism of cumene is known to proceed via oxidation of the side-chain, yielding 2-phenyl-2-propanol as a principal metabolite, which is then conjugated for excretion researchgate.netepa.gov. However, the presence of an amino group on the tertiary carbon in this compound may influence this pathway. The tertiary carbon-amine bond is generally stable, and metabolic N-dealkylation of such structures can be slow uomustansiriyah.edu.iq. Oxidative N-dealkylation, a common pathway for many amines, typically involves hydroxylation at the α-carbon, which is not possible for the aromatic amine and sterically hindered for the aliphatic amine uomustansiriyah.edu.iqnih.gov. Instead, N-hydroxylation or N-oxidation are plausible metabolic routes for both amino groups nih.gov.

Metabolic stability is a critical factor in drug discovery. Compounds that are rapidly metabolized may have reduced bioavailability, while those that are too stable can accumulate and cause toxicity sigmaaldrich.com. The predicted pathways for this compound suggest it would undergo significant metabolism, primarily through N-acetylation and aromatic hydroxylation, leading to relatively rapid clearance.

Table 1: Predicted Biotransformation Pathways for this compound

Predicted PathwayDescriptionKey EnzymesAnalogous Compound
N-Acetylation Acetylation of the aromatic primary amine group.N-acetyltransferases (NATs)Aniline nih.gov
Aromatic Hydroxylation Introduction of a hydroxyl group onto the benzene (B151609) ring, likely ortho to the amino group.Cytochrome P450 (CYP450)Aniline, Cumene nih.govresearchgate.net
N-Hydroxylation Oxidation of either the aromatic or aliphatic primary amine to a hydroxylamine.Cytochrome P450, Flavin-containing monooxygenases (FMOs)Alkyl Amines nih.gov
Conjugation Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility for excretion.UGTs, SULTsAniline, Cumene nih.govepa.gov

Applications in Catalysis and Ligand Development Research

The dual amine functionality of this compound makes it a versatile building block for the synthesis of ligands for metal catalysis. The distinct reactivity and steric environment of the aromatic and aliphatic amino groups can be exploited to create ligands with unique coordination properties.

A primary application of aniline derivatives in ligand development is the synthesis of Schiff bases. These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone iosrjournals.orgsemanticscholar.org. This compound can react with various carbonyl compounds to form bidentate or polydentate Schiff base ligands. For instance, reaction with two equivalents of salicylaldehyde would yield a tetradentate ligand capable of coordinating to a metal center through two imine nitrogens and two phenolate oxygens. The steric bulk of the 2-aminopropan-2-yl group could influence the geometry and stability of the resulting metal complexes, potentially enhancing catalytic activity or selectivity. Such ligands are crucial in designing catalysts for a wide range of organic transformations iosrjournals.orghakon-art.comnih.gov.

Table 2: Potential Ligand Synthesis from this compound

ReactantLigand TypePotential Coordinating Atoms
Salicylaldehyde (2 equiv.)Schiff Base (Tetradentate)N, O, N', O'
Acetylacetone (1 equiv.)β-ketoiminate (Bidentate)N, N'
2-Pyridinecarboxaldehyde (2 equiv.)Schiff Base (Tetradentate)N(imine), N(py), N'(imine), N'(py)

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts, which often incorporate chiral ligands beilstein-journals.orgnih.gov. While this compound is itself achiral, it can serve as a scaffold for the construction of chiral ligands.

This can be achieved by reacting the diamine with a chiral carbonyl compound or by incorporating it into a larger framework that possesses inherent chirality, such as a ferrocene or binaphthyl system. For example, condensation with a chiral aldehyde would produce a chiral Schiff base ligand. Ligands derived from chiral amines, such as N-α-dimethylbenzylamine, have been successfully used in asymmetric catalysis researchgate.netscirp.orgacs.org. By analogy, ligands derived from this compound could be employed in metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions nih.govmdpi.com. The specific structure of the ligand would be critical in creating a chiral environment around the metal center, enabling enantioselective transformations.

Exploration in Materials Science and Polymer Chemistry

In materials science, diamines are fundamental monomers for the synthesis of polyamides, a class of high-performance polymers known for their excellent thermal and mechanical properties savemyexams.com. This compound, with its two primary amine groups, is a suitable candidate for polycondensation reactions with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides nih.govresearchgate.net.

The synthesis of polyamides involves the formation of an amide bond between the amine group of the diamine and the carboxyl group of the diacid, with the elimination of water savemyexams.com. The unique structure of this compound could impart novel properties to the resulting polyamide. The rigid aromatic ring would contribute to thermal stability and stiffness, while the bulky 2-aminopropan-2-yl group could disrupt chain packing, potentially increasing solubility and lowering the melting point compared to polyamides made from simpler aromatic diamines. This approach allows for the creation of new polymers with tailored properties for specialized applications osti.govscispace.com. Furthermore, polymers containing aniline fragments have been investigated for their electrophysical properties and potential use in organic electronic devices or as materials for environmental remediation urfu.ruresearchgate.net.

Table 3: Potential Polyamide Synthesis using this compound

Co-monomerPolymerization MethodResulting PolymerPotential Properties
Adipoyl chlorideInterfacial or Solution PolycondensationAromatic-Aliphatic PolyamideIncreased solubility, good thermal stability
Terephthaloyl chlorideLow-Temperature Solution PolycondensationFully Aromatic Polyamide (Aramid-type)High thermal stability, rigidity, potential for fiber applications
Sebacic acidMelt PolycondensationAromatic-Aliphatic PolyamideFlexibility, toughness

Conclusion and Future Research Directions

Synthesis of Key Research Achievements

A comprehensive review of scientific literature reveals a lack of significant, published research achievements specifically focused on 4-(2-Aminopropan-2-yl)aniline. While its structural motifs, an aniline (B41778) core and a gem-dimethylaminoethyl substituent, are present in various researched molecules, dedicated studies on this particular compound are not readily found. The scientific community has yet to extensively explore and report on its synthetic pathways, chemical reactivity, and potential applications. As such, a synthesis of key research achievements is not possible at this time.

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of dedicated research on this compound itself constitutes the primary knowledge gap. Foundational research is required to characterize its fundamental chemical and physical properties.

Key Knowledge Gaps:

Optimized Synthesis: There is no established, optimized, and widely cited synthetic route for this compound. Research into efficient and scalable synthesis methods is a crucial first step.

Physicochemical Properties: Detailed characterization of its properties, such as its pKa, solubility in various solvents, and crystallographic structure, is currently unavailable.

Reactivity and Derivatization: The reactivity of its two amino groups and the potential for selective functionalization are unexplored. Understanding how the electronic and steric effects of the 2-aminopropan-2-yl group influence the reactivity of the aniline moiety is a key area for investigation.

Biological Activity: There is no public data on the biological activity or toxicological profile of this compound. Screening for potential applications in medicinal chemistry or materials science has not been reported.

Emerging Research Avenues:

Medicinal Chemistry: Given the prevalence of aniline and related structures in pharmaceuticals, this compound could serve as a novel building block. Research could explore its potential as a scaffold for developing new therapeutic agents.

Polymer Science: The difunctional nature of the molecule, with two primary amine groups, suggests its potential use as a monomer or cross-linking agent in the synthesis of novel polymers, such as polyamides or polyimides.

Coordination Chemistry: The amine functionalities could act as ligands for metal ions, opening up avenues for the synthesis and study of new coordination complexes with potential catalytic or material applications.

Prospective Methodological Advancements and Interdisciplinary Collaborations

Future progress in understanding and utilizing this compound will likely be driven by methodological advancements and collaborative efforts across different scientific disciplines.

Prospective Methodological Advancements:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms could accelerate the exploration of derivatives of this compound. High-throughput screening methods could then be employed to rapidly assess their biological activities or material properties.

Computational Chemistry: In the absence of experimental data, computational modeling and density functional theory (DFT) calculations could be used to predict the compound's properties, reactivity, and potential interactions with biological targets or other molecules. This could guide future experimental work.

Advanced Analytical Techniques: The application of sophisticated analytical techniques, such as 2D NMR spectroscopy and mass spectrometry, will be essential for the unambiguous characterization of any new derivatives or materials synthesized from this compound.

Interdisciplinary Collaborations:

Organic Synthesis and Medicinal Chemistry: Collaboration between synthetic organic chemists and medicinal chemists would be crucial for designing, synthesizing, and evaluating new derivatives of this compound for potential therapeutic applications.

Materials Science and Polymer Chemistry: Partnerships between polymer chemists and materials scientists could lead to the development of new materials with unique properties based on the incorporation of this compound into polymer backbones.

Computational and Experimental Chemistry: A strong collaboration between computational and experimental chemists would be highly beneficial. Theoretical predictions could guide experimental design, while experimental results would provide valuable data for refining computational models.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2-Aminopropan-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 4-aminophenylacetone with ammonia under high-pressure conditions may yield the target amine. Optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., Pd/C for hydrogenation). Purity can be monitored via TLC or HPLC .
  • Key Parameters : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine protons (δ 1.5–2.0 ppm for geminal -NH₂) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (150.23 g/mol) and isotopic patterns .
  • Elemental Analysis : Validate empirical formula (C₉H₁₄N₂) with <1% deviation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Guidelines : Store at -20°C under inert gas (Ar) to prevent oxidation. Avoid exposure to light or moisture, which may degrade the amine group. Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during anisotropic displacement modeling?

  • Procedure : Use SHELXL for structure refinement by importing .hkl files. Assign anisotropic displacement parameters (ADPs) to non-H atoms. Challenges include resolving disorder in the aminopropyl group. Apply restraints to ADPs using the ISOR command to mitigate overfitting .
  • Validation : Check R-factor convergence (<5%) and validate geometry via PLATON .

Q. How do researchers reconcile contradictory solubility data (e.g., in DMSO vs. chloroform) for this compound across studies?

  • Analysis : Contradictions may arise from impurities or measurement techniques. Conduct controlled solubility tests (e.g., saturation shake-flask method) at 25°C. Compare with fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline, solubility: 0.5 mg/mL in DMSO) to identify substituent effects .

Q. What strategies are effective in resolving polymorphism in this compound crystals?

  • Approach : Screen crystallization conditions (solvent: acetone/water; cooling rate: 0.5°C/hr). Use WinGX/ORTEP to visualize packing motifs and hydrogen-bonding networks (e.g., N-H···N interactions). Compare unit cell parameters with known analogs to identify polymorphic trends .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in cross-coupling reactions?

  • Workflow : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the amine group. Correlate with experimental catalytic activity (e.g., Suzuki-Miyaura coupling yields). Validate with in-situ IR spectroscopy to detect intermediate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.